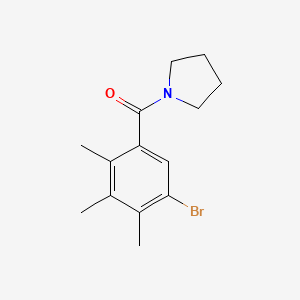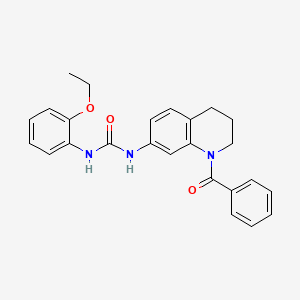
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTU is a derivative of tetrahydroquinoline and urea, and it exhibits unique properties that make it a promising candidate for various research purposes.
Wirkmechanismus
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively simple and efficient synthesis method, which makes it a cost-effective candidate for various research purposes. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea also exhibits unique properties that make it a promising candidate for various research applications. However, one of the limitations of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One potential direction is the development of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea derivatives that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of the mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea and its interaction with various signaling pathways could provide valuable insights into the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-ethoxyaniline and isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified by column chromatography. The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a relatively simple and efficient process that can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is in the field of cancer research. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-15-14-18-11-8-16-28(22(18)17-20)24(29)19-9-4-3-5-10-19/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPBHAKYSYHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
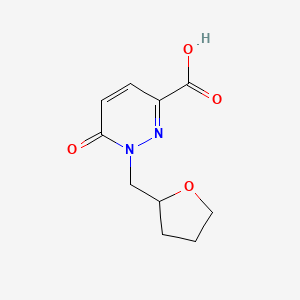
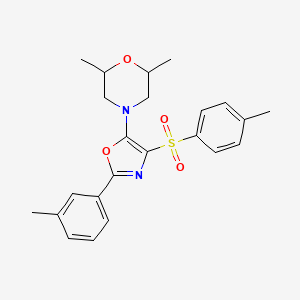
![7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
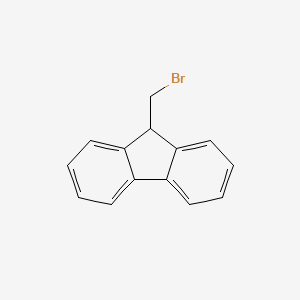
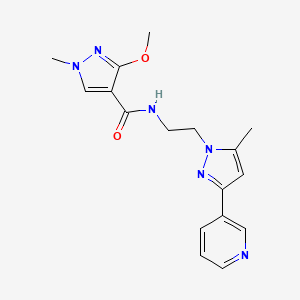

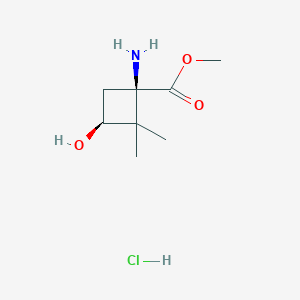
![2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912641.png)
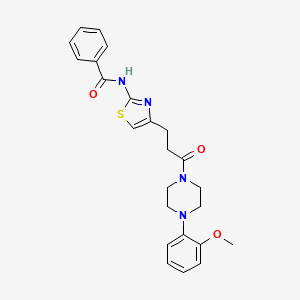
![N-(3-acetamidophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2912646.png)
![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)

